
3-(Phenylselanyl)oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylselanyl)oxepan-2-one is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a six-membered oxepane ring with a phenylselanyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)oxepan-2-one typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative selenofunctionalization reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylselanyl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized selenium species.
Reduction: Reduction reactions can convert the selenium moiety to selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
3-(Phenylselanyl)oxepan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of 3-(Phenylselanyl)oxepan-2-one involves its interaction with biological molecules through its selenium moiety. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and have shown significant biological activity, including antitumor effects.
Selenoxides: Oxidized forms of organoselenium compounds that exhibit different reactivity and biological properties.
Uniqueness
3-(Phenylselanyl)oxepan-2-one is unique due to its specific structure, which combines an oxepane ring with a phenylselanyl group.
Propiedades
Número CAS |
57205-08-0 |
|---|---|
Fórmula molecular |
C12H14O2Se |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
3-phenylselanyloxepan-2-one |
InChI |
InChI=1S/C12H14O2Se/c13-12-11(8-4-5-9-14-12)15-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Clave InChI |
CMJRNLKGTTXBCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(=O)C(C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
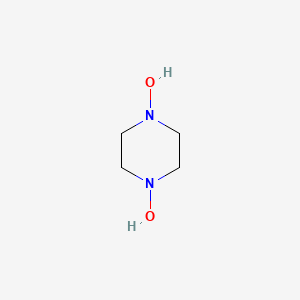
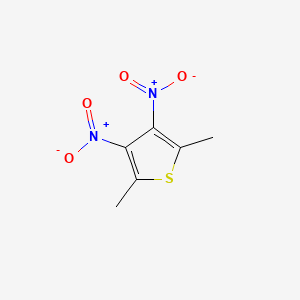
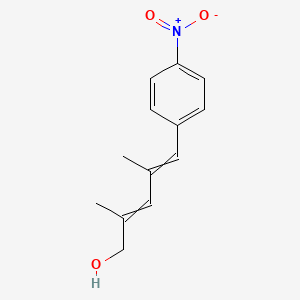
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
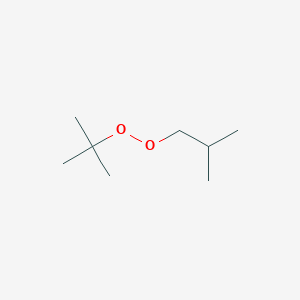

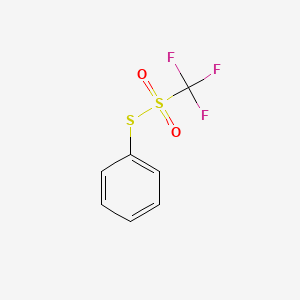

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


